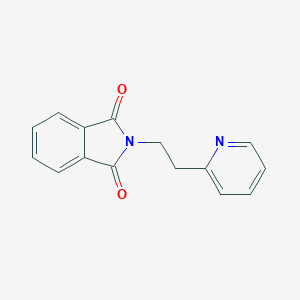

2-(2-(ピリジン-2-イル)エチル)イソインドリン-1,3-ジオン

概要

説明

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione (2-PEI) is a heterocyclic compound of the isoindoline family, which is derived from the parent compound isoindoline-1,3-dione (IID). It is a highly versatile compound due to its ability to be modified and used in a variety of applications. 2-PEI has found its use in numerous scientific research applications, such as drug design, enzyme inhibition, and biocatalysis. In addition, 2-PEI has been found to have biochemical and physiological effects on living organisms.

科学的研究の応用

製薬合成

この化合物は、イソインドリン核と1位および3位にカルボニル基を特徴とし、製薬合成における潜在的な用途のために注目を集めています . N-イソインドリン-1,3-ジオン誘導体の構造活性相関と生物学的特性を理解することは、それらを治療薬としての可能性を解き放つことができます .

除草剤

この化合物は、除草剤の開発に用途があることがわかっています . 特定のメカニズムと有効性は、特定の誘導体とその植物生物学との相互作用によって異なります。

着色剤と染料

N-イソインドリン-1,3-ジオン複素環は、着色剤と染料の製造に使用されてきました . それらの化学構造は、色のバリエーションの広い範囲を可能にするため、この分野では汎用性があります。

ポリマー添加剤

これらの化合物は、ポリマーの添加剤としても使用されてきました . それらは、耐久性、柔軟性、およびさまざまな環境要因に対する耐性など、ポリマーの特性を向上させることができます。

有機合成

有機合成の分野では、これらの化合物は、その多様な化学反応性のために価値があります . それらは、さまざまな反応に関与することができ、複雑な有機分子の合成における重要な中間体として役立ちます。

フォトクロミック材料

N-イソインドリン-1,3-ジオン複素環は、フォトクロミック材料の開発に使用されてきました . これらは光に反応して色が変化する材料であり、眼鏡からセキュリティインクまで、幅広い用途があります。

ドーパミン受容体モジュレーション

イソインドリンとイソインドリン-1,3-ジオンは、ドーパミン受容体D3を調節する可能性を示しています . これは、抗精神病薬としての潜在的な用途を示唆しています .

アルツハイマー病の治療

これらの化合物がβアミロイドタンパク質の凝集を阻害することは、アルツハイマー病の治療における潜在的な能力を示しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16

作用機序

Target of Action

The primary target of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is the human Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .

Mode of Action

The compound interacts with the dopamine D2 receptor, acting as a ligand . It binds to the receptor’s allosteric site, influencing the receptor’s activity . The exact nature of these changes depends on the specific interactions between the compound and the receptor, which can be complex and are subject to ongoing research .

Biochemical Pathways

Upon binding to the D2 receptor, the compound can affect various biochemical pathways. Therefore, modulation of this receptor can have broad effects on neural signaling .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have good affinity and some pharmacokinetic parameters

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the D2 receptor. In one study, a compound similar to 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease .

生化学分析

Biochemical Properties

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including the dopamine receptor D2 . The compound’s interaction with the dopamine receptor D2 suggests its potential application as an antipsychotic agent. Additionally, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione has been studied for its ability to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .

Cellular Effects

The effects of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione on various cell types and cellular processes have been extensively studied. This compound has been shown to modulate cell signaling pathways, particularly those involving the dopamine receptor D3 . It influences gene expression and cellular metabolism, leading to changes in cell function. For example, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione has demonstrated cytotoxic effects on cancer cell lines, such as K562 and Raji cells, by inducing apoptosis and necrosis .

Molecular Mechanism

At the molecular level, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione exerts its effects through various binding interactions with biomolecules. It has been shown to bind to the dopamine receptor D2, interacting with key amino acid residues at the allosteric binding site . This binding interaction leads to the modulation of receptor activity, which can result in enzyme inhibition or activation and changes in gene expression. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation further elucidates its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione have been studied in laboratory settings to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its binding affinity to target proteins may decrease at higher temperatures . Long-term exposure to 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione has been associated with sustained modulation of cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione vary with different dosages. Studies have demonstrated that higher doses of the compound can lead to increased cytotoxicity and adverse effects . For instance, in a Parkinsonism mouse model, a dose of 254 µmol/kg of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione was effective in reversing Parkinsonism symptoms . Higher doses may result in toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interaction with the dopamine receptor D2 suggests its involvement in dopamine-related metabolic pathways . Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential interactions with metabolic pathways related to Alzheimer’s disease .

Transport and Distribution

The transport and distribution of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to accumulate in specific tissues, where it exerts its biochemical effects . Its distribution within the body is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione plays a critical role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles, where it can interact with its target biomolecules and exert its effects.

特性

IUPAC Name |

2-(2-pyridin-2-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSOQPQMYBPJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282705 | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-26-9 | |

| Record name | 17624-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17624-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

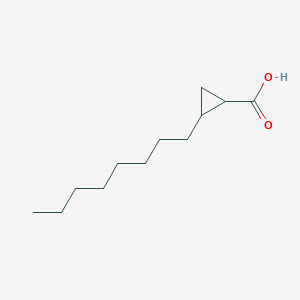

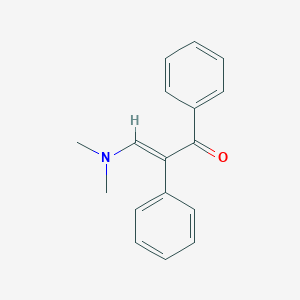

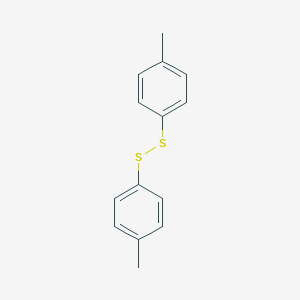

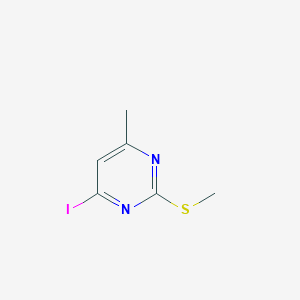

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

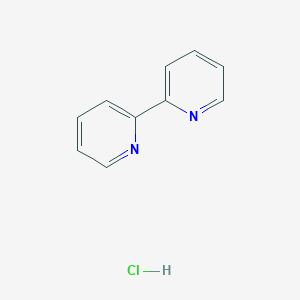

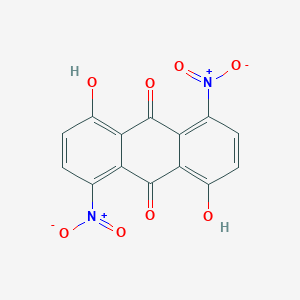

Feasible Synthetic Routes

Q1: How does the incorporation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione influence the biological activity of platinum(II) complexes?

A1: Research suggests that incorporating 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione as a ligand in dinuclear platinum(II) complexes can enhance their targeting to bone cancer cells. This is likely due to the bone-targeting properties attributed to similar bisphosphonate groups. [] In the study, complex 2, featuring a tetraethyl (((bis(1,3-dioxo-2-(2-(pyridin-2-yl)ethyl)isoindolin-5-yl)methylene)amino)methylene)bis(phosphonate) ligand alongside 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione moieties, demonstrated the highest potency against U2OS osteosarcoma cells compared to other tested complexes. This suggests a synergistic effect between the platinum(II) core and the specific ligand combination in targeting and inhibiting cancer cell growth. Further research is needed to fully elucidate the mechanism of action and confirm the specific role of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione in this context. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)